![molecular formula C11H18ClNO2 B14677587 4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride CAS No. 35266-67-2](/img/structure/B14677587.png)
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride is a chemical compound with a complex structure that includes a dimethylamino group, an ethyl chain, a methoxy group, and a phenol ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxyphenol with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-methoxyphenol attacks the chloro group of 2-chloroethylamine, forming the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and specific reaction temperatures can significantly enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various quinone derivatives, reduced amine compounds, and substituted phenol derivatives.
Applications De Recherche Scientifique
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers.
Mécanisme D'action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol ring can engage in π-π stacking interactions. These interactions enable the compound to modulate biological pathways and exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Shares the dimethylaminoethyl group but differs in the presence of a methacrylate group.
Ethyl 4-(dimethylamino)benzoate: Contains a similar dimethylamino group but is attached to a benzoate moiety.
2-(Dimethylamino)ethyl 4-aminobenzoate: Similar structure but includes an aminobenzoate group.
Uniqueness
4-[2-(Dimethylamino)ethyl]-2-methoxyphenol;hydrochloride is unique due to the combination of its methoxy and phenol groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
35266-67-2 |
|---|---|
Formule moléculaire |
C11H18ClNO2 |
Poids moléculaire |
231.72 g/mol |
Nom IUPAC |
4-[2-(dimethylamino)ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-12(2)7-6-9-4-5-10(13)11(8-9)14-3;/h4-5,8,13H,6-7H2,1-3H3;1H |
Clé InChI |
ABWKHHCMDZVIIR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CC(=C(C=C1)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




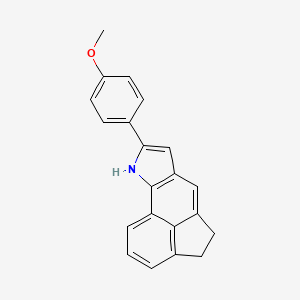

![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
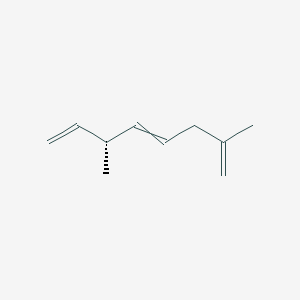
![7-Ethyl-5-phenyl-3,4-dihydro-2h-thieno[2,3-e][1,4]diazepin-2-one](/img/structure/B14677534.png)
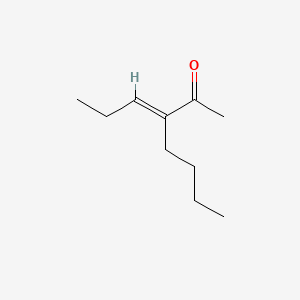
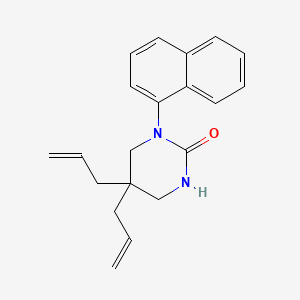
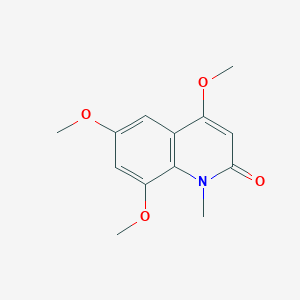

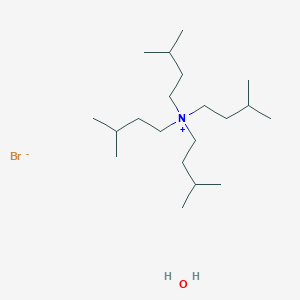
![4-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14677577.png)

